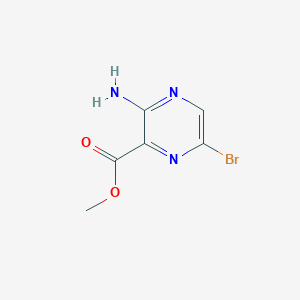
Methyl 3-amino-6-bromopyrazine-2-carboxylate
Cat. No. B017999
Key on ui cas rn:
6966-01-4
M. Wt: 232.03 g/mol
InChI Key: CNXSIRHOIFRMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08198285B2
Procedure details


3-Aminopyrazine-2-carboxylic acid methyl ester (1 kg), N-bromosuccinimide (1.162 kg and acetonitrile (8 L) were charged into reactor. The mixture was stirred at room temperature for 10 min, heated to 75-80° C. and held for 2-3 hours under slightly refluxing conditions. The mixture was cooled to 25° C. and evaporated to dryness on a rotary evaporator. The resulting dark solids were redissolved in dichloromethane (20 L) and activated carbon (100 g) was charged. The resulting suspension was stirred at 25° C. for 30-60 minutes before filtering to remove insolubles. The filtrate was subsequently washed with saturated Na2SO3 (3×5 L) aqueous solution and water (5 L). The Organic layers were collected after phase separation. Dichloromethane was removed on rotary evaporator and Methyl 3-amino-6-bromopyrazine-2-carboxylate was obtained as a brown solid which was used in the next step without further purification (wet product 1090 g).



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4].[Br:12]N1C(=O)CCC1=O>C(#N)C>[NH2:11][C:10]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:6][C:7]([Br:12])=[CH:8][N:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 kg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=NC=CN=C1N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
8 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 75-80° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
held for 2-3 hours under slightly refluxing conditions
|
|
Duration
|
2.5 (± 0.5) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness on a rotary evaporator
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting dark solids were redissolved in dichloromethane (20 L)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
activated carbon (100 g) was charged
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting suspension was stirred at 25° C. for 30-60 minutes
|
|
Duration
|
45 (± 15) min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
before filtering
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove insolubles
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was subsequently washed with saturated Na2SO3 (3×5 L) aqueous solution and water (5 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The Organic layers were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after phase separation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Dichloromethane was removed on rotary evaporator
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=NC(=CN1)Br)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
